Sodium sulfate

Description

Properties

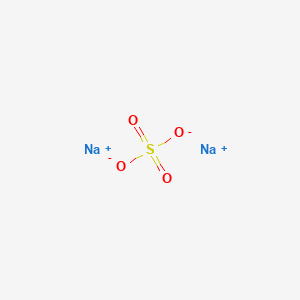

IUPAC Name |

disodium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZURENOXWZQFD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SO4, Na2O4S | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-88-5 (mono-Na salt monohydrate), 7681-38-1 (mono-Na salt), 7727-73-3 (di-Na salt decahydrate) | |

| Record name | Sodium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021291 | |

| Record name | Sodium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Water or Solvent Wet Solid; Gas or Vapor; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or a fine, white, crystalline powder; The decahydrate is efflorescent, White, hygroscopic solid; Available forms are anhydrous (7757-82-6) and decahydrate (7727-73-3); [CHEMINFO], WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | Sulfuric acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 28.1 g/100 g water at 25 °C, In water, 445.47 g/L at 20 °C and pH 5.23 (shake flask method), Soluble in about 3.6 parts water; 1 in 2 parts water is maximum solubility at 33 °C; at 100 °C it requires 2.4 parts water, Soluble in glycerin; insoluble in alcohol, SOL IN HYDROGEN IODIDE, Solubility in water: very good | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.671, Relative density (water = 1): 2.7 | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Anhydrous: 98% minimum, 0.5% Na2SO3 | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder or orthorhombic bipyramidal crystals, White orthorhombic crystals or powder | |

CAS No. |

7757-82-6, 13759-07-4, 68081-98-1, 68140-10-3, 68412-82-8, 7557-82-6 | |

| Record name | Sodium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenardite (Na2(SO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C14-18-alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monotallow alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C8-30-alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36KCS0R750 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

884 °C, Latent heat of fusion: 24.4 kJ at melting point | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Chemical properties of anhydrous sodium sulfate for organic synthesis.

An in-depth technical guide for researchers, scientists, and drug development professionals on the chemical properties and applications of anhydrous sodium sulfate.

Anhydrous sodium sulfate (Na₂SO₄) is a ubiquitous and indispensable reagent in organic synthesis, primarily employed as a neutral drying agent to remove residual water from organic solutions. Its chemical inertness, cost-effectiveness, and ease of use have established it as a staple in academic and industrial laboratories. This guide provides a comprehensive overview of the chemical properties of anhydrous sodium sulfate, with a focus on its application in organic synthesis, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Chemical and Physical Properties

Anhydrous sodium sulfate is a white, crystalline solid that is chemically very stable, being unreactive toward most oxidizing or reducing agents at normal temperatures.[1] It is a neutral salt, forming a pH-neutral solution in water, which makes it suitable for drying solutions containing acid- or base-sensitive compounds.[1]

The primary mechanism by which anhydrous sodium sulfate removes water from organic solvents is through the formation of its hydrated salt, sodium sulfate decahydrate (Na₂SO₄·10H₂O), also known as Glauber's salt.[2] The chemical equation for this hydration process is:

Na₂SO₄ (s) + 10H₂O (l) → Na₂SO₄·10H₂O (s)

This reaction is driven by the strong affinity of the anhydrous salt for water molecules, which are incorporated into its crystal lattice.

Table 1: Physical and Chemical Properties of Anhydrous Sodium Sulfate

| Property | Value | Reference(s) |

| Chemical Formula | Na₂SO₄ | [3] |

| Molar Mass | 142.04 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Density | 2.664 g/cm³ | [3] |

| Melting Point | 884 °C | [3] |

| Boiling Point | 1429 °C | [3] |

| pH (aqueous solution) | ~7 | [1] |

| Hydrated Form | Na₂SO₄·10H₂O (decahydrate) | [2] |

Performance as a Drying Agent

The effectiveness of a drying agent is determined by its capacity (the amount of water it can absorb per unit weight), its efficiency (the extent to which it removes water), and its rate of drying.

Drying Capacity and Efficiency

The theoretical water absorption capacity of anhydrous sodium sulfate is high due to the formation of the decahydrate. However, its practical efficiency can vary depending on the solvent and the initial water content.

One study using Karl Fischer titration to determine water concentration in organic solvents after liquid-liquid partition found that anhydrous sodium sulfate absorbed about 20-25% of the water after vigorous mixing with wet ethyl acetate (containing ~20-30 mg/mL of water) or wet diethyl ether (containing ~8-10 mg/mL of water).[4][5] The same study noted that for a wet acetonitrile extract containing approximately 60 mg/mL of water, treatment with anhydrous sodium sulfate resulted in no significant drying.[4][5] This suggests that while effective for removing suspended water, its ability to dry solvents in which water has a higher solubility can be limited.[4][5]

Table 2: Water Content in Common Organic Solvents and Drying Efficiency of Anhydrous Sodium Sulfate

| Organic Solvent | Water Content after Liquid-Liquid Partition (mg/mL) | Water Absorption by Anhydrous Na₂SO₄ (%) | Reference(s) |

| n-Hexane | ~0.1 | Not reported | [4][5] |

| Petroleum Ether | ~0.1 | Not reported | [4][5] |

| Diethyl Ether | ~8-10 | 20-25 | [4][5] |

| Ethyl Acetate | ~20-30 | 20-25 | [4][5] |

| Acetonitrile | ~60 | ~0 | [4][5] |

Rate of Drying

Anhydrous sodium sulfate is generally considered to have a slower rate of drying compared to other common drying agents like magnesium sulfate.[2] This is often attributed to its larger particle size, which results in a lower surface area for interaction with the solvent. It is recommended to allow the organic solution to stand over the sodium sulfate for a period of time (e.g., 30-60 minutes) to ensure complete drying.[2]

Functional Group Compatibility

A significant advantage of anhydrous sodium sulfate is its chemical inertness, which makes it compatible with a wide range of functional groups commonly found in organic molecules. Its neutral pH ensures that it does not catalyze acid- or base-sensitive reactions, such as hydrolysis of esters or epimerization of stereocenters.

Table 3: Compatibility of Anhydrous Sodium Sulfate with Common Functional Groups

| Functional Group Class | Compatibility | Notes |

| Alkanes, Alkenes, Alkynes | High | Non-reactive. |

| Aromatic Hydrocarbons | High | Non-reactive. |

| Alkyl/Aryl Halides | High | Non-reactive. |

| Alcohols | High | Generally non-reactive, though some very acidic phenols might show slight interaction. |

| Ethers | High | Non-reactive. |

| Aldehydes & Ketones | High | Non-reactive. |

| Esters & Lactones | High | Non-reactive. |

| Carboxylic Acids | High | Non-reactive. |

| Amines | High | Non-reactive with the free base. |

| Amides & Lactams | High | Non-reactive. |

| Nitriles | High | Non-reactive. |

| Nitro Compounds | High | Non-reactive. |

| Sulfones & Sulfoxides | High | Non-reactive. |

Experimental Protocols

Standard Protocol for Drying an Organic Solution

This protocol outlines the standard procedure for drying an organic solution following an aqueous extraction.

Methodology:

-

Initial Separation: Ensure the organic layer is separated as completely as possible from the aqueous layer in a separatory funnel. If a small amount of the aqueous layer is carried over, it should be removed with a pipette before adding the drying agent.

-

Transfer to Flask: Transfer the wet organic solution to an appropriately sized Erlenmeyer flask.

-

Addition of Anhydrous Sodium Sulfate: Add a small amount of anhydrous sodium sulfate to the flask and swirl. The initial portions of the drying agent will clump together as they absorb water.

-

Determining Sufficient Amount: Continue adding small portions of anhydrous sodium sulfate with swirling until some of the newly added crystals no longer clump and move freely in the solution. This "free-flowing" or "snow globe" effect indicates that the bulk of the water has been absorbed.

-

Resting Period: Allow the flask to stand for at least 15-30 minutes to ensure complete drying.

-

Separation: Carefully decant or filter the dried organic solution from the solid sodium sulfate hydrate. For quantitative transfers, it is best to filter the solution through a fluted filter paper.

-

Rinsing: Rinse the sodium sulfate with a small amount of fresh, dry solvent to recover any adsorbed product. Combine the rinsing with the main dried solution.

Protocol for Determining Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for accurately determining the water content in organic solvents.[6] This protocol provides a general outline for the volumetric titration method.

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]

- 3. Anhydrous Sodium Sulfate Preparation and Its Various Applications [pciplindia.com]

- 4. [Drying ability of anhydrous sodium sulfate on wet organic solvents after liquid-liquid partition] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. gmpinsiders.com [gmpinsiders.com]

An In-depth Technical Guide to the Crystal Structure of Sodium Sulfate Decahydrate (Glauber's Salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of sodium sulfate decahydrate (Na₂SO₄·10H₂O), commonly known as Glauber's salt. The information presented herein is compiled from key crystallographic studies, offering a detailed understanding of its atomic arrangement and the experimental methodologies used for its determination.

Introduction

Sodium sulfate decahydrate is a crystalline solid with significant applications in the chemical and pharmaceutical industries. A thorough understanding of its crystal structure is paramount for controlling its physical and chemical properties, such as solubility, stability, and hygroscopicity, which are critical factors in drug development and formulation. The crystal structure of Glauber's salt has been elucidated by single-crystal X-ray and neutron diffraction techniques, revealing a monoclinic system.

The structure is characterized by the presence of [Na(OH₂)₆]⁺ octahedra.[1] These octahedra share edges, with eight of the ten water molecules directly coordinating with the sodium ions. The remaining two water molecules are interstitial and are involved in hydrogen bonding with the sulfate anions.[1] This intricate network of hydrogen bonds plays a crucial role in the stability of the crystal lattice.

Crystallographic Data

The crystallographic data for sodium sulfate decahydrate has been determined through various studies. Below is a summary of the key quantitative data from two seminal works: a single-crystal X-ray diffraction study by Ruben et al. (1961) and a neutron diffraction study by Levy & Lisensky (1978).

The unit cell parameters define the dimensions and shape of the repeating unit in the crystal lattice.

| Parameter | X-ray Diffraction (Ruben et al., 1961) | Neutron Diffraction (Levy & Lisensky, 1978) |

| a (Å) | 10.03 | 11.512 |

| b (Å) | 12.58 | 10.370 |

| c (Å) | 5.96 | 12.847 |

| α (°) | 90 | 90 |

| β (°) | 106.7 | 107.789 |

| γ (°) | 90 | 90 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

Bond lengths provide insight into the nature of the chemical bonds within the crystal structure. The following table presents selected bond distances for the anhydrous form of sodium sulfate, as detailed information for the decahydrate was not fully available in the immediate search results.

| Bond | Bond Length (Å) |

| Na-O | 2.30 - 2.78 |

| S-O | 1.47 - 1.49 |

Note: The Na-O distances in the decahydrate are approximately 2.40 Å (240 pm).[1]

Experimental Protocols

Single-crystal X-ray diffraction is a fundamental technique for determining the arrangement of atoms in a crystal.

-

Crystal Growth and Selection: High-quality single crystals of sodium sulfate decahydrate are grown from a supersaturated aqueous solution by slow evaporation or controlled cooling. A suitable crystal, typically 0.1-0.3 mm in size, with well-defined faces and no visible defects, is selected under a microscope.

-

Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam, commonly from a Mo or Cu source, is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is collected over a range of orientations to ensure a complete dataset.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms are then determined using direct methods or Patterson methods. The structural model is subsequently refined to best fit the experimental data.

Neutron diffraction is particularly valuable for accurately locating hydrogen atoms, which is crucial for understanding the hydrogen bonding network in hydrated crystals.

-

Crystal Growth and Selection: Similar to X-ray diffraction, large, high-quality single crystals are required. Deuterated samples can be used to reduce incoherent scattering from hydrogen.

-

Mounting: The crystal is mounted on a goniometer in a cryostat or furnace to allow for data collection at specific temperatures.

-

Data Collection: The experiment is performed at a neutron source (nuclear reactor or spallation source). A monochromatic neutron beam is diffracted by the crystal. The diffraction pattern is collected using a position-sensitive detector as the crystal is rotated.

-

Structure Solution and Refinement: The data is processed to determine the crystal structure. The initial model may be taken from a previous X-ray diffraction study. The positions of all atoms, including hydrogen/deuterium, are refined to high precision.

Structural Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the crystal structure of a hydrated salt and a simplified representation of the coordination environment within sodium sulfate decahydrate.

References

Solubility of Sodium Sulfate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium sulfate in a range of common organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize sodium sulfate for applications such as drying organic solutions, precipitation, and crystallization processes. This document presents quantitative solubility data in a clear, tabular format, details common experimental methodologies for solubility determination, and provides a visual representation of a typical experimental workflow.

Introduction

Sodium sulfate (Na₂SO₄) is an inorganic salt with widespread use in the chemical and pharmaceutical industries. Its anhydrous form is a common drying agent for organic solutions due to its hygroscopic nature and chemical inertness. Understanding the solubility of sodium sulfate in various organic solvents is critical for optimizing its use, preventing unwanted precipitation, and ensuring the purity of final products. This guide consolidates solubility data from various sources and outlines the experimental procedures used to obtain such data.

Quantitative Solubility Data

The solubility of sodium sulfate in organic solvents is generally low, a characteristic that is advantageous for its role as a drying agent. The following table summarizes the quantitative solubility of anhydrous sodium sulfate in several common organic solvents at various temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 10 | 0.01 |

| 20 | 0.017 | |

| 30 | 0.018 | |

| 40 | 0.02 | |

| 50 | 0.019 | |

| Ethanol | 20 | 0.44 |

| 40 | 0.48 | |

| Isopropanol | 20 | 0.00209 |

| 30 | 0.00222 | |

| 40 | 0.00219 | |

| 50 | 0.00175 | |

| Acetone | - | Insoluble |

| 1-Butanol | - | Insoluble |

| Ethyl Acetate | - | Insoluble |

| Glycerol | - | Soluble |

| Ethylene Glycol | - | Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | <0.01 |

| Formic Acid (95%) | 19 | 16.5 |

Note: "Insoluble" indicates that the substance has very limited solubility, though not necessarily zero. "Soluble" in the context of glycerol and ethylene glycol indicates a higher degree of solubility compared to other organic solvents, though quantitative data at various temperatures is not consistently available in the literature.

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like sodium sulfate in an organic solvent is a fundamental experimental procedure. The most common and reliable method is the isothermal equilibrium method , followed by a quantitative analysis of the saturated solution. A detailed, generalized protocol for this method is provided below.

Principle

A supersaturated solution of the solute (sodium sulfate) in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. At equilibrium, the solution is saturated, and any excess solute remains as a solid. The concentration of the dissolved solute in the liquid phase is then determined, which represents the solubility at that specific temperature.

Materials and Apparatus

-

Anhydrous sodium sulfate (high purity)

-

Organic solvent of interest (high purity)

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Glassware (flasks, beakers, pipettes)

-

Apparatus for quantitative analysis (e.g., gravimetric analysis equipment, spectrophotometer, or ion chromatograph)

Detailed Methodology

-

Preparation of the Saturated Solution:

-

Add an excess amount of anhydrous sodium sulfate to a known volume or mass of the organic solvent in a sealed flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the dissolved salt remains constant). A common practice is to allow the mixture to equilibrate for at least 24 hours.

-

-

Sample Collection and Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the solid particles to settle.

-

Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid any change in solubility during sampling.

-

Immediately filter the collected sample using a syringe filter to remove any remaining solid particles. The filter material should be compatible with the organic solvent being used.

-

-

Quantitative Analysis: The concentration of sodium sulfate in the filtered saturated solution can be determined by several methods:

-

Gravimetric Analysis:

-

Accurately weigh the filtered sample of the saturated solution.

-

Evaporate the solvent completely under controlled conditions (e.g., in a drying oven at a temperature that does not decompose the salt).

-

Weigh the remaining solid residue (sodium sulfate).

-

Calculate the solubility as the mass of the residue per mass of the solvent.

-

-

Spectroscopic Analysis (e.g., Atomic Absorption Spectroscopy - AAS or Inductively Coupled Plasma - Optical Emission Spectrometry - ICP-OES):

-

Prepare a series of standard solutions of sodium sulfate in the organic solvent with known concentrations.

-

Measure the absorbance or emission of the standard solutions and the filtered saturated sample at a wavelength specific to sodium.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of sodium in the sample.

-

-

Ion Chromatography (IC):

-

Prepare appropriate eluents and standard solutions.

-

Inject the filtered saturated sample into the ion chromatograph to separate and quantify the sulfate anion (SO₄²⁻) or the sodium cation (Na⁺).

-

Calculate the concentration of sodium sulfate based on the measured ion concentration.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of sodium sulfate in an organic solvent.

Caption: Experimental workflow for determining the solubility of sodium sulfate.

An In-depth Technical Guide to the Phase Transitions of Sodium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic phase transitions of sodium sulfate (Na₂SO₄) under varying temperature conditions. An understanding of these transformations is critical in numerous fields, including pharmaceuticals, materials science, and geology, due to the significant changes in physical properties that accompany them. This document details the various crystalline forms of anhydrous sodium sulfate, their transition temperatures, and the experimental methodologies used for their characterization.

Introduction to Sodium Sulfate Polymorphism

Anhydrous sodium sulfate is known to exist in several polymorphic forms, most commonly designated as phases I, II, III, IV, and V.[1][2] These different solid-state forms exhibit distinct crystal structures and physical properties. The transitions between these phases are influenced by temperature, humidity, and the presence of impurities.[3][4] The stable form at ambient temperature is Phase V, also known as the mineral thenardite.[3] Phase III is a metastable form that is frequently observed upon the evaporation of sodium sulfate solutions near room temperature.[3] The high-temperature phase, Na₂SO₄-I, is notable for its hexagonal structure.[2] In addition to the anhydrous forms, sodium sulfate can exist as hydrated crystals, primarily the decahydrate (mirabilite, Na₂SO₄·10H₂O) and the metastable heptahydrate (Na₂SO₄·7H₂O).[5][6] The transition between the anhydrous and decahydrate forms occurs at 32.384 °C, a temperature that can be used for thermometer calibration.[6][7]

Phase Transitions of Anhydrous Sodium Sulfate

The anhydrous forms of sodium sulfate undergo a series of transformations upon heating and cooling. While there is some debate in the literature regarding the existence and nature of all five polymorphs, a general sequence of transitions has been reported.[1][2]

Heating Cycle Transitions

Upon heating, the stable orthorhombic Phase V (thenardite) transforms to other phases at elevated temperatures. Some studies have reported a sequence of V → IV → III → II → I.[2] However, the existence of Phase IV is a subject of ongoing discussion.[1][2] A more commonly observed transition on heating is a direct transformation from Phase V to the high-temperature hexagonal Phase I.[2] The onset for this transition is reported to be around 240.6 °C, with a peak at 248.3 °C.[2]

Cooling Cycle Transitions

During cooling, the high-temperature Phase I transforms into intermediate phases before reverting to a more stable low-temperature form. The observed transitions on cooling are typically I → II → III.[1] The I → II transition has an onset temperature of approximately 506 K (233 °C), and the II → III transition occurs at around 498 K (225 °C).[1] Phase II is considered to exist over a narrow temperature range of only about 8 K.[1] Phase III, although thermodynamically unstable at all temperatures, can persist indefinitely if kept dry.[1]

Quantitative Data on Phase Transitions

The following tables summarize the key quantitative data associated with the phase transitions of anhydrous sodium sulfate, compiled from various studies.

Table 1: Transition Temperatures of Anhydrous Sodium Sulfate Polymorphs

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Method | Reference |

| V → I (Heating) | 240.6 | 248.3 | DSC | [2] |

| I → II (Cooling) | 233 (506 K) | - | DSC | [1] |

| II → III (Cooling) | 225 (498 K) | - | DSC | [1] |

| III → I (Reheating) | > 242 (515 K) | - | DSC | [1] |

Table 2: Crystal System of Sodium Sulfate Polymorphs

| Phase | Crystal System | Space Group | Reference |

| I | Hexagonal | P6₃/mmc | [2] |

| III | Orthorhombic | Cmcm | [8] |

| V (Thenardite) | Orthorhombic | Fddd | [9] |

Experimental Protocols for Characterization

The study of sodium sulfate phase transitions relies on several key analytical techniques. The following sections provide detailed methodologies for the most common experimental protocols.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with phase transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 2-5 mg of the sodium sulfate sample is accurately weighed into an aluminum or hermetically sealed pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as high-purity nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.

-

Ramp the temperature to a final temperature (e.g., 300 °C) at a controlled heating rate, typically 10 °C/min.

-

Hold at the final temperature for a few minutes.

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Analysis: The heat flow is plotted as a function of temperature. Endothermic and exothermic peaks in the resulting thermogram indicate phase transitions. The onset temperature, peak temperature, and the area under the peak (which corresponds to the enthalpy of transition) are determined.[2][10]

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases of sodium sulfate at different temperatures.

Methodology:

-

Instrument: An X-ray diffractometer equipped with a high-temperature stage or an environmental chamber for controlled temperature and humidity.

-

Sample Preparation: A thin layer of the powdered sodium sulfate sample is placed on the sample holder.

-

Experimental Conditions:

-

The sample is heated or cooled to the desired temperature within the high-temperature stage.

-

For studies involving humidity, a controlled relative humidity (RH) is established within the environmental chamber.[3][11] RH can be increased in steps (e.g., 0.5%) with an equilibration time (e.g., 60-120 minutes) at each step.[3]

-

XRD patterns are recorded over a specific 2θ range (e.g., 10°-70°).

-

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present at each temperature. Changes in the diffraction patterns with temperature indicate phase transitions.[3][11]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of sodium sulfate and to study dehydration processes in its hydrated forms.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of the sodium sulfate sample is accurately weighed into a ceramic or platinum TGA pan.

-

Atmosphere: The analysis is typically performed under an inert atmosphere like nitrogen or argon, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

The sample is equilibrated at a starting temperature (e.g., 30 °C).

-

The temperature is then ramped to a final temperature (e.g., 600 °C) at a constant heating rate, such as 10 °C/min.

-

-

Data Analysis: The weight loss of the sample is plotted against temperature. For anhydrous sodium sulfate, significant weight loss is not expected in an inert atmosphere. For hydrated forms, the steps in the weight loss curve correspond to the loss of water molecules. The derivative of the weight loss curve (DTG) helps in identifying the temperatures of maximum decomposition or dehydration rates.[12]

Visualizing Phase Transitions and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships in the study of sodium sulfate phase transitions.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Sodium sulfate - Wikipedia [en.wikipedia.org]

- 7. Transition Temperatures of the Hydrates of Na2SO4, Na2HPO4, and KF as Fixed Points in Biomedical Thermometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Investigation of sodium sulfate phase transitions in a porous material using humidity- and temperature-controlled X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Hydration Reaction of Sodium Sulfate (Na₂SO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydration reaction of sodium sulfate (Na₂SO₄), a phenomenon of significant interest across various scientific disciplines, including pharmaceuticals, materials science, and geology. This document details the thermodynamics, kinetics, and structural transformations involved in the hydration of anhydrous sodium sulfate (thenardite) to its hydrated forms, primarily sodium sulfate decahydrate (mirabilite).

Introduction to Sodium Sulfate and its Hydrates

Sodium sulfate is an inorganic compound that exists in several forms, with the anhydrous salt (Na₂SO₄) and its decahydrate (Na₂SO₄·10H₂O) being the most common. The transition between these two forms is reversible and highly dependent on temperature and humidity, making it a subject of extensive study. In the pharmaceutical industry, sodium sulfate is utilized as an excipient in tablet formulations, a component in electrolyte solutions, and as a drying agent.[1][2] Understanding its hydration behavior is crucial for controlling drug product stability, manufacturing processes, and formulation performance.

The primary hydration reaction can be represented as:

Na₂SO₄ (s, thenardite) + 10H₂O (l) ⇌ Na₂SO₄·10H₂O (s, mirabilite) [3]

This reaction is exothermic upon crystallization and is associated with a significant change in volume, a property that has implications for the physical stability of materials.

Physicochemical Properties and Hydration States

Sodium sulfate can exist in various crystalline forms, each with distinct physical properties. The primary forms of interest are the anhydrous thenardite and the decahydrate mirabilite. A metastable heptahydrate (Na₂SO₄·7H₂O) has also been identified.[4]

Table 1: Physicochemical Properties of Sodium Sulfate and its Hydrates

| Property | Anhydrous (Thenardite) | Decahydrate (Mirabilite) | Heptahydrate |

| Formula | Na₂SO₄ | Na₂SO₄·10H₂O | Na₂SO₄·7H₂O |

| Molar Mass ( g/mol ) | 142.04 | 322.20 | 268.15 |

| Crystal System | Orthorhombic | Monoclinic | Tetragonal |

| Appearance | White crystalline solid | Transparent, colorless crystals | - |

| Density (g/cm³) | 2.664 | 1.464 | - |

| Melting Point (°C) | 884 | 32.38 (decomposes) | Metastable |

| Solubility in Water ( g/100 mL) | 4.76 (0°C), 28.1 (25°C), 42.7 (100°C)[5] | 49.7 (32.38°C)[5] | - |

Sodium sulfate exhibits unusual solubility characteristics in water. Its solubility increases dramatically up to 32.384 °C, at which point it reaches a maximum.[5] This temperature marks the transition between the anhydrous and decahydrate forms and is so precise that it is used for thermometer calibration.[5][6]

Thermodynamics and Kinetics of Hydration

The hydration of sodium sulfate is a thermodynamically driven process. The transition between thenardite and mirabilite is reversible and dictated by temperature and relative humidity (RH).

Thermodynamics: The hydration of anhydrous sodium sulfate is an exothermic process, releasing a significant amount of heat upon the crystallization of mirabilite. The heat of crystallization for the decahydrate is approximately 78.2 kJ/mol.[5][7] This property has been explored for applications in passive solar heating.[5][7]

Kinetics: The kinetics of the hydration and dehydration reactions can be sluggish.[8] The hydration of thenardite to mirabilite at room temperature typically requires a high relative humidity, generally above 85%.[8] Conversely, the dehydration of mirabilite to thenardite occurs at a lower relative humidity, around 76%.[8] This hysteresis indicates that the reactions are not instantaneously reversible. The presence of other ions, such as NaCl or Mg²⁺, can lower the transition temperature.[9][10]

Experimental Protocols for Studying Na₂SO₄ Hydration

A variety of analytical techniques are employed to investigate the hydration of sodium sulfate. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures and enthalpy changes associated with hydration and dehydration.

Methodology:

-

A precisely weighed sample of anhydrous Na₂SO₄ (5-10 mg) is placed in an aluminum DSC pan.

-

A reference pan (empty) is also prepared.

-

The sample and reference pans are placed in the DSC cell.

-

To study hydration, a controlled humidity atmosphere is introduced into the sample chamber, or the sample is pre-exposed to a specific relative humidity.

-

A temperature program is initiated, typically involving heating and cooling cycles across the transition temperature of ~32.4°C. A common protocol involves heating the sample to a temperature above the transition point (e.g., 50°C) to ensure it is anhydrous, followed by a controlled cooling ramp (e.g., 5°C/min) to observe the exothermic crystallization of mirabilite.[11][12]

-

The heat flow to or from the sample is measured as a function of temperature.

-

The peak of the exothermic or endothermic event indicates the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases of sodium sulfate present under different conditions of temperature and humidity.

Methodology:

-

A powdered sample of sodium sulfate is placed on a sample holder.

-

For in-situ studies, the sample is placed in an environmental chamber that allows for precise control of temperature and relative humidity.[8]

-

The sample is exposed to a monochromatic X-ray beam.

-

The diffracted X-rays are detected at various angles (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the crystalline structure of the material.

-

By comparing the experimental diffraction pattern to standard patterns from databases (e.g., PDF database), the phases present (thenardite, mirabilite, or heptahydrate) can be identified.[13]

Raman Spectroscopy

Objective: To probe the vibrational modes of the sulfate anion and water molecules to monitor the hydration state.

Methodology:

-

A small amount of the sodium sulfate sample is placed on a microscope slide or in a cuvette.

-

A laser beam of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample.

-

The scattered light is collected and passed through a spectrometer.

-

The Raman spectrum, a plot of intensity versus Raman shift (in cm⁻¹), is recorded.

-

The vibrational modes of the sulfate anion (SO₄²⁻) are sensitive to its environment. The main symmetric stretching mode (ν₁) of the sulfate ion appears around 993 cm⁻¹ for anhydrous Na₂SO₄ (thenardite).[14] In hydrated forms and aqueous solutions, this peak may shift.[15][16] The presence and characteristics of bands related to water vibrations (O-H stretching) also provide information about the hydration state.

Visualization of Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of experiments and the phase transitions of sodium sulfate.

Caption: Experimental workflow for the analysis of Na₂SO₄ hydration.

Caption: Logical relationships in the Na₂SO₄-H₂O phase transitions.

Relevance in Drug Development

While sodium sulfate does not participate in biological signaling pathways in the traditional sense, its hydration properties are highly relevant to drug development:

-

Excipient in Solid Dosage Forms: Anhydrous sodium sulfate is used as a filler or diluent in tablets and capsules.[2] Its hygroscopicity means that exposure to humidity can lead to hydration, causing changes in the physical properties of the dosage form, such as swelling, which could impact tablet integrity and drug release.

-

Drying Agent: In laboratory settings, anhydrous sodium sulfate is widely used as a drying agent for organic solutions due to its ability to absorb water by forming its hydrate.[3]

-

Electrolyte Replenishment: Sodium sulfate is used in isosmotic solutions for fluid and electrolyte therapy.[17] Its solubility and dissociation in water are key to its function.

-

Formulation Stability: The potential for phase transitions between anhydrous and hydrated forms must be considered during formulation development and storage to prevent unwanted physical changes in the drug product. The volume change associated with hydration can lead to significant mechanical stress.[18]

Conclusion

The hydration of sodium sulfate is a well-characterized yet complex phenomenon with significant practical implications, particularly in the pharmaceutical sciences. A thorough understanding of the thermodynamics, kinetics, and controlling factors of the thenardite-mirabilite transition is essential for the development of stable and effective drug products. The experimental techniques outlined in this guide provide a robust framework for investigating and controlling the hydration behavior of this versatile inorganic salt.

References

- 1. theasengineers.com [theasengineers.com]

- 2. chemtradeasia.com [chemtradeasia.com]

- 3. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]

- 4. Sodium sulfate heptahydrate: a synchrotron energy-dispersive diffraction study of an elusive metastable hydrated salt - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 5. Sodium sulfate - Wikipedia [en.wikipedia.org]

- 6. Transition Temperatures of the Hydrates of Na2SO4, Na2HPO4, and KF as Fixed Points in Biomedical Thermometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium sulfate [dlab.epfl.ch]

- 8. osti.gov [osti.gov]

- 9. cp.copernicus.org [cp.copernicus.org]

- 10. researchgate.net [researchgate.net]

- 11. Calorimetric Determination Of Enthalpy Of Sodium Sulfate | Cram [cram.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Raman study of cation effect on sulfate vibration modes in solid state and in aqueous solutions | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Sodium Sulfate | Na2SO4 | CID 24436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. collaborate.princeton.edu [collaborate.princeton.edu]

Thenardite vs. Mirabilite: A Technical Guide to Physical Properties and Laboratory Applications for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the physical properties of thenardite (anhydrous sodium sulfate, Na₂SO₄) and mirabilite (hydrated sodium sulfate, Na₂SO₄·10H₂O), with a focus on their applications in a laboratory setting, particularly within the pharmaceutical and drug development industries. This document offers a comparative overview of their key characteristics, detailed experimental protocols for their analysis, and an exploration of their physiological implications.

Executive Summary

Thenardite and mirabilite, the anhydrous and hydrated forms of sodium sulfate, respectively, present distinct physical properties that dictate their suitability for various laboratory applications. Thenardite's stability and desiccant properties make it a valuable excipient in solid dosage forms, while mirabilite's hydrated nature and thermal behavior are crucial considerations in formulation and storage. Understanding the reversible transformation between these two forms is paramount for ensuring product stability and efficacy. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing the necessary data and methodologies for the effective utilization of these compounds.

Comparative Physical Properties

The distinct physical characteristics of thenardite and mirabilite are summarized below, offering a clear comparison for laboratory use.

| Property | Thenardite | Mirabilite |

| Chemical Formula | Na₂SO₄[1] | Na₂SO₄·10H₂O |

| Molecular Weight | 142.04 g/mol [1] | 322.19 g/mol |

| Crystal System | Orthorhombic[1] | Monoclinic |

| Appearance | White crystalline solid[1] | Colorless to white, vitreous crystals |

| Density | 2.664 g/cm³ | 1.464 g/cm³ |

| Mohs Hardness | 2.5 - 3 | 1.5 - 2 |

| Solubility in Water | Soluble | Highly soluble |

| Hygroscopicity | Hygroscopic, converts to mirabilite in humid conditions[1] | Efflorescent, loses water in dry air to form thenardite |

| Stability | Stable in dry conditions | Unstable in dry air; dehydrates above 32.4°C |

Interconversion of Thenardite and Mirabilite

The transition between thenardite and mirabilite is a critical factor in their laboratory application, primarily governed by temperature and relative humidity (RH). Mirabilite, the hydrated form, readily dehydrates to the anhydrous thenardite when exposed to dry air or temperatures above its transition point of 32.4°C. Conversely, thenardite will absorb atmospheric moisture to convert to mirabilite in sufficiently humid environments. This reversible reaction is a key consideration for storage and handling to maintain the desired form for experimental use.

Pharmaceutical Applications and Considerations

Anhydrous sodium sulfate (thenardite) is recognized in the pharmaceutical industry for its utility in various applications. It serves as a saline laxative for bowel preparation before surgical procedures. In tablet formulations, it can be used as an inert filler or diluent, contributing to the bulk and stability of the dosage form. Its desiccant properties are also leveraged to protect moisture-sensitive active pharmaceutical ingredients (APIs).

Mirabilite, due to its hydrated and less stable nature, is less commonly used directly as an excipient. However, its formation from thenardite due to improper storage can significantly impact a drug product's physical properties, including hardness, dissolution rate, and shelf-life.

Experimental Protocols

The following sections outline generalized methodologies for the characterization and use of thenardite and mirabilite in a laboratory setting.

Crystallization of Mirabilite from Sodium Sulfate Solution

This procedure describes the preparation of mirabilite crystals from a supersaturated sodium sulfate solution.

Materials:

-

Anhydrous sodium sulfate (thenardite)

-

Distilled water

-

Beaker

-

Hot plate and magnetic stirrer

-

Crystallization dish

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

-

Prepare a saturated solution of sodium sulfate by dissolving an excess of thenardite in distilled water at a temperature above 32.4°C (e.g., 40-50°C) with continuous stirring.

-

Once saturated, carefully decant or filter the hot solution to remove any undissolved solid.

-

Allow the clear, hot solution to cool slowly to room temperature in a crystallization dish. To promote the growth of larger crystals, the cooling process can be slowed by insulating the dish.

-

As the solution cools below 32.4°C, mirabilite crystals will begin to precipitate.

-

Once crystallization is complete, separate the crystals from the mother liquor by filtration.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any remaining impurities.

-

Dry the crystals carefully, avoiding excessive heat or prolonged exposure to dry air to prevent dehydration back to thenardite.

Characterization by Powder X-Ray Diffraction (XRD)

XRD is a fundamental technique for identifying and confirming the crystalline phase of sodium sulfate.

Sample Preparation:

-

Gently grind a small, representative sample of the material (thenardite or mirabilite) to a fine powder using a mortar and pestle.

-

Mount the powdered sample onto a sample holder according to the instrument's specifications.

Instrumental Analysis:

-

Place the sample holder into the XRD instrument.

-

Set the instrument parameters. A typical analysis might involve a 2θ scan range of 10-80 degrees with a step size of 0.02 degrees and a scan speed of 1-2 degrees per minute.

-

Initiate the X-ray scan.

Data Analysis:

-

The resulting diffractogram will show peaks at specific 2θ angles.

-

Compare the peak positions and intensities to standard diffraction patterns for thenardite (PDF# 00-005-0631) and mirabilite (PDF# 01-070-1493) to confirm the identity of the sample.

Analysis of Dehydration by Thermogravimetric Analysis (TGA)

TGA is used to quantify the water content in mirabilite and to study its dehydration to thenardite.

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample of mirabilite (typically 5-10 mg) into a TGA crucible.

-

Place the crucible in the TGA furnace.

-

Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to a temperature above the dehydration point (e.g., 150°C).

-

The instrument will record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show a weight loss step corresponding to the loss of water of hydration. The percentage of weight loss can be used to confirm the stoichiometry of the hydrate.

Evaluation as a Pharmaceutical Excipient

When evaluating thenardite as an excipient, particularly as a diluent in tablets, the following general procedure can be followed.

Formulation and Tableting:

-

Blend the active pharmaceutical ingredient (API) with thenardite and other necessary excipients (e.g., binder, lubricant) in the desired ratios.

-

Compress the blend into tablets using a tablet press, controlling for compression force and tablet weight.

Tablet Characterization:

-

Hardness and Friability: Test the mechanical strength of the tablets using a hardness tester and a friability tester.

-

Disintegration: Determine the time it takes for the tablets to disintegrate in a specified medium using a disintegration tester.

-

Dissolution: Perform dissolution testing to evaluate the release profile of the API from the tablet. This is typically done using a USP dissolution apparatus, with periodic sampling and analysis of the dissolution medium.

Stability Testing:

-

Store the formulated tablets under controlled conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).

-

At specified time points, withdraw samples and re-test for key parameters such as appearance, hardness, dissolution, and API content to assess the long-term stability of the formulation.

Inferred Cellular Effects and Signaling Pathways

While direct evidence linking thenardite or mirabilite to specific intracellular signaling pathways in the context of drug development is limited, their primary component, sodium sulfate, can be inferred to impact cellular processes through its ionic and osmotic properties, especially at high concentrations.

The introduction of a high concentration of sodium sulfate into the extracellular environment creates a hypertonic condition, leading to osmotic stress. Cells respond to osmotic stress by activating a complex network of signaling pathways to restore cellular homeostasis. A key pathway in this response is the p38 MAPK (Mitogen-Activated Protein Kinase) pathway .

This activation can lead to a variety of cellular responses, including the regulation of gene expression to produce osmoprotectants, alterations in ion transport, and, in cases of severe or prolonged stress, the induction of apoptosis (programmed cell death). The influx of sodium and sulfate ions can also directly impact the activity of various ion channels and transporters in the cell membrane, further influencing intracellular signaling cascades that are dependent on specific ion concentrations. While these are generalized cellular responses to ionic and osmotic stress, they represent the most likely points of interaction between high concentrations of sodium sulfate and cellular signaling machinery.

Conclusion

Thenardite and mirabilite are two forms of the same compound with significantly different physical properties that have important implications for their use in laboratory and pharmaceutical settings. Thenardite's stability and desiccant properties make it a useful excipient, while the instability of mirabilite requires careful control of environmental conditions. The methodologies outlined in this guide provide a framework for the characterization and application of these materials. Further research into the specific interactions of sodium sulfate with cellular signaling pathways could open new avenues for its application in drug development and delivery.

References

The Inert Nature of Sodium Sulfate in Organic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anhydrous sodium sulfate (Na₂SO₄) is a ubiquitous reagent in organic chemistry, primarily employed as a drying agent to remove residual water from organic solutions. Its widespread use is predicated on the long-held assumption of its chemical inertness. This technical guide provides an in-depth analysis of the chemical behavior of sodium sulfate in the context of organic reactions, presenting quantitative data, detailed experimental protocols, and an examination of its generally inert nature.

The Role and Mechanism of Sodium Sulfate as a Drying Agent

Anhydrous sodium sulfate is a hygroscopic salt that readily absorbs water to form the decahydrate, sodium sulfate decahydrate (Na₂SO₄·10H₂O), also known as Glauber's salt. This process of hydration is the fundamental principle behind its efficacy as a drying agent. The chemical transformation is represented by the following equation:

Na₂SO₄ (s) + 10H₂O (l) → Na₂SO₄·10H₂O (s)

The key characteristics that make sodium sulfate a staple in the organic laboratory include its affordability, ease of removal by filtration, and, most importantly, its chemical inertness toward a vast array of organic compounds and functional groups.

dot

The Anomalous Solubility of Sodium Sulfate: A Deep Dive into its Physicochemical Behavior

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The solubility of sodium sulfate in water presents a classic and intriguing deviation from the typical trend of increasing solubility with temperature. This technical guide provides a comprehensive explanation of this phenomenon, detailing the underlying thermodynamic principles, the distinct properties of its different crystalline forms, and standardized methodologies for its characterization. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who encounter solubility challenges and seek a deeper understanding of the physicochemical properties of inorganic salts.

The characteristic feature of sodium sulfate's solubility is a sharp inflection point at approximately 32.38 °C. Below this temperature, the solubility of the salt increases significantly with rising temperature. However, above this critical point, the trend reverses, and the solubility becomes almost independent of temperature, even showing a slight decrease.[1] This unusual behavior is not a simple thermodynamic anomaly but is rooted in a phase transition between its hydrated and anhydrous crystalline forms.

The Tale of Two Forms: Decahydrate vs. Anhydrous

The key to understanding the solubility curve of sodium sulfate lies in recognizing that two different solid phases can exist in equilibrium with the aqueous solution, depending on the temperature.

-

Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O): Also known as Glauber's salt or mirabilite, this is the stable crystalline form of sodium sulfate at temperatures below 32.38 °C.[2] In this form, each formula unit of sodium sulfate is associated with ten molecules of water of crystallization. The dissolution of this hydrate is an endothermic process, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, for an endothermic process, increasing the temperature will shift the equilibrium towards the products, favoring more dissolution and thus increasing solubility.

-

Anhydrous Sodium Sulfate (Na₂SO₄): Known as thenardite in its mineral form, this is the stable crystalline form above the transition temperature of 32.38 °C. The dissolution of the anhydrous form is an exothermic process; it releases heat. Consequently, applying Le Chatelier's principle to this exothermic process, an increase in temperature will shift the equilibrium towards the reactants (the solid, undissolved salt), leading to a decrease in solubility.

The inflection point in the solubility curve represents the temperature at which the decahydrate form becomes unstable and transitions to the anhydrous form. At 32.38 °C, both the decahydrate and anhydrous forms can coexist in equilibrium with the saturated solution.

Quantitative Solubility Data

The following table summarizes the solubility of sodium sulfate in water at various temperatures, expressed as grams of anhydrous sodium sulfate per 100 grams of water.

| Temperature (°C) | Solubility (g Na₂SO₄ / 100g H₂O) | Predominant Solid Phase |

| 0 | 4.76 | Na₂SO₄·10H₂O |

| 10 | 9.0 | Na₂SO₄·10H₂O |

| 20 | 19.5 | Na₂SO₄·10H₂O |

| 25 | 28.1 | Na₂SO₄·10H₂O |

| 30 | 40.0 | Na₂SO₄·10H₂O |

| 32.38 | 49.7 | Na₂SO₄·10H₂O and Na₂SO₄ |

| 40 | 48.8 | Na₂SO₄ |

| 50 | 46.7 | Na₂SO₄ |

| 60 | 45.3 | Na₂SO₄ |

| 100 | 42.7 | Na₂SO₄ |

Physicochemical Properties of Sodium Sulfate Forms

A direct comparison of the key physicochemical properties of the decahydrate and anhydrous forms of sodium sulfate is crucial for understanding their behavior.

| Property | Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | Anhydrous Sodium Sulfate (Na₂SO₄) |

| Molar Mass | 322.20 g/mol | 142.04 g/mol |

| Appearance | Colorless, transparent monoclinic crystals | White crystalline powder |

| Density | 1.464 g/cm³ | 2.664 g/cm³ |

| Melting Point | 32.38 °C (decomposes) | 884 °C |

| Crystal Structure | Monoclinic | Orthorhombic or hexagonal |

| Hygroscopicity | Efflorescent (loses water in dry air) | Hygroscopic (absorbs moisture from the air) |

Experimental Determination of the Solubility Curve

A standard and reliable method for determining the solubility of sodium sulfate at different temperatures is the gravimetric method. This method involves preparing a saturated solution at a specific temperature, taking a known mass of the solution, evaporating the solvent, and then weighing the remaining solid solute.

Detailed Experimental Protocol: Gravimetric Method

1. Materials and Equipment:

- Sodium sulfate (analytical grade)

- Distilled or deionized water

- Constant temperature water bath with a thermostat

- A set of sealable glass vials or flasks

- Calibrated thermometer

- Magnetic stirrer and stir bars

- Syringe with a filter attachment (e.g., 0.45 µm pore size)

- Pre-weighed drying dishes (e.g., glass or aluminum)

- Analytical balance (accurate to ±0.0001 g)

- Drying oven

2. Procedure:

- Preparation of Saturated Solutions:

- Place an excess amount of sodium sulfate into several sealable vials.

- Add a known volume of distilled water to each vial.

- Place the sealed vials in the constant temperature water bath set to the desired temperature.

- Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure saturation. The presence of undissolved solid at the bottom of the vials confirms that the solution is saturated.

- Sampling:

- Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

- Carefully draw a known volume (e.g., 5 or 10 mL) of the clear supernatant solution using a pre-warmed syringe fitted with a filter. The pre-warming of the syringe is crucial to prevent crystallization of the salt within the syringe, especially at temperatures where solubility is high.

- Gravimetric Analysis:

- Dispense the collected sample into a pre-weighed and labeled drying dish.

- Record the exact mass of the solution.

- Place the drying dish in a drying oven set to a temperature that will ensure complete evaporation of the water without decomposing the salt (e.g., 110 °C).

- Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool in a desiccator, and weighing it. The process is repeated until two consecutive weighings are within an acceptable tolerance (e.g., ±0.0005 g).

- Data Analysis:

- Calculate the mass of the dissolved sodium sulfate by subtracting the initial mass of the empty drying dish from the final constant mass.

- Calculate the mass of the water in the sample by subtracting the mass of the dissolved sodium sulfate from the total mass of the solution sample.

- Express the solubility as grams of sodium sulfate per 100 grams of water.

- Repeat for Different Temperatures: